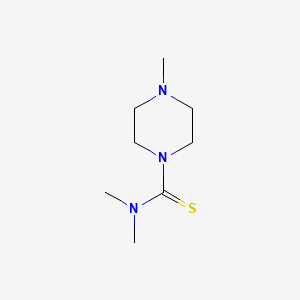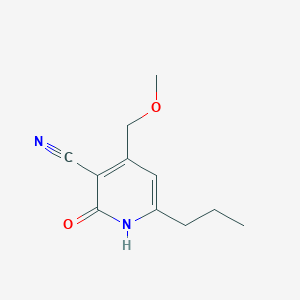![molecular formula C12H24O2Si B13807815 [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is an organic compound that features a unique combination of a dioxolane ring and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane typically involves the reaction of a dioxolane derivative with a trimethylsilyl reagent. One common method is the reaction of (E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) and Grignard reagents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
科学研究应用
Chemistry
In organic synthesis, [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is used as a building block for the construction of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In the material science industry, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
作用机制
The mechanism by which [(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, while the trimethylsilane group can be used to introduce silicon-containing functionalities into molecules. These properties enable the compound to interact with molecular targets and pathways involved in organic synthesis and material science.
相似化合物的比较
Similar Compounds
Dioxolane: A simpler compound with a similar ring structure but without the trimethylsilane group.
Trimethylsilyl derivatives: Compounds that contain the trimethylsilane group but lack the dioxolane ring.
Uniqueness
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane is unique due to the combination of the dioxolane ring and the trimethylsilane group. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
属性
分子式 |
C12H24O2Si |
|---|---|
分子量 |
228.40 g/mol |
IUPAC 名称 |
[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H24O2Si/c1-12(2)13-10-11(14-12)8-6-7-9-15(3,4)5/h6-7,11H,8-10H2,1-5H3/b7-6+ |
InChI 键 |
RUEIETRNUOSHQT-VOTSOKGWSA-N |
手性 SMILES |
CC1(OCC(O1)C/C=C/C[Si](C)(C)C)C |
规范 SMILES |
CC1(OCC(O1)CC=CC[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)

![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
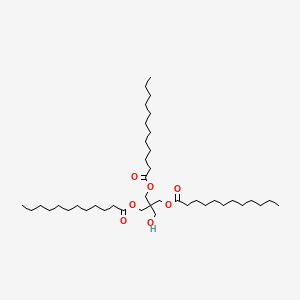

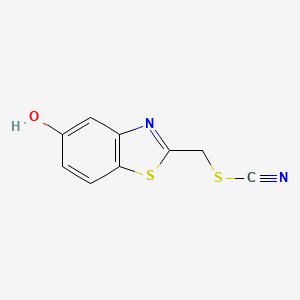
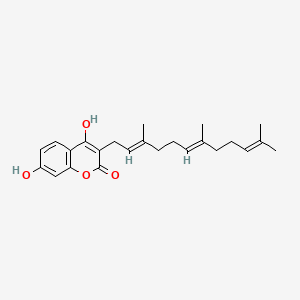
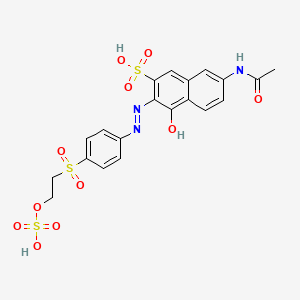
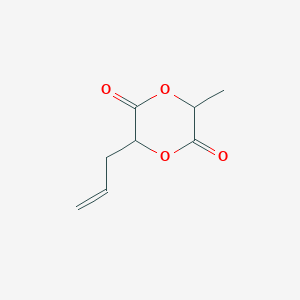
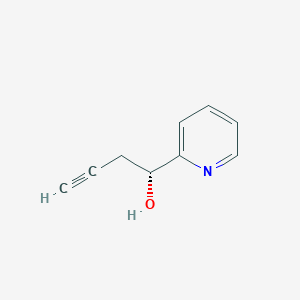
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

